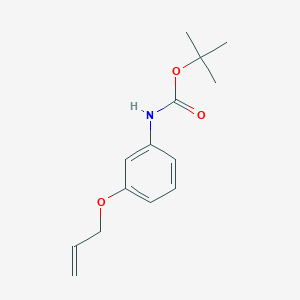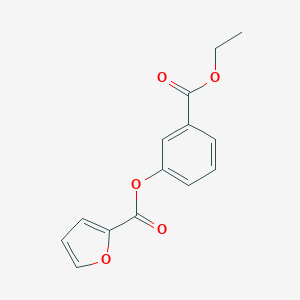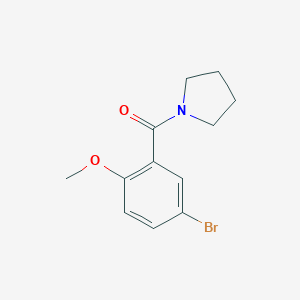![molecular formula C21H23N3O4S B250480 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is a chemical compound with potential applications in scientific research. It is a thioamide derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the inhibition of carbonic anhydrase IX (CA-IX). This enzyme is responsible for the conversion of carbon dioxide to bicarbonate ions, which helps cancer cells maintain a neutral pH environment. Inhibition of CA-IX leads to acidification of the tumor microenvironment, which can inhibit cancer cell proliferation and promote apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound has potent inhibitory effects on CA-IX. It has been found to decrease the pH of the extracellular fluid in tumor cells, leading to decreased cancer cell survival and proliferation. Furthermore, it has been shown to enhance the efficacy of other chemotherapeutic agents in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide in lab experiments include its potent inhibitory effects on CA-IX, which make it a useful tool for studying the role of this enzyme in cancer cell proliferation and survival. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the use of 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide in scientific research. These include further studies to determine its efficacy in vivo, the development of more potent and selective CA-IX inhibitors, and the investigation of its potential use in combination therapy with other chemotherapeutic agents.
In conclusion, this compound is a chemical compound with potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA-IX), which is overexpressed in various types of cancer cells. Its mechanism of action involves the inhibition of CA-IX, leading to acidification of the tumor microenvironment and inhibition of cancer cell proliferation. While further studies are needed to determine its efficacy in vivo, it has the potential to be a useful tool for studying the role of CA-IX in cancer cell survival and proliferation.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide can be achieved using different methods. One method involves the reaction of 2-ethoxybenzoyl chloride with 3-(morpholin-4-ylcarbonyl)thiophene-2-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium thiocyanate to yield the final product.
Aplicaciones Científicas De Investigación
2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have potential applications in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA-IX), which is overexpressed in various types of cancer cells. This enzyme plays a crucial role in the pH regulation of cancer cells, making it an attractive target for cancer therapy.
Propiedades
Fórmula molecular |
C21H23N3O4S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-ethoxy-N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-18-9-4-3-8-17(18)19(25)23-21(29)22-16-7-5-6-15(14-16)20(26)24-10-12-27-13-11-24/h3-9,14H,2,10-13H2,1H3,(H2,22,23,25,29) |
Clave InChI |
RIQDIVHWSZEOGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
